molecular formula C11H15IN2OS B8016731 2-Amino-6-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

2-Amino-6-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

Cat. No.: B8016731
M. Wt: 350.22 g/mol
InChI Key: NCSYLUJRBOLQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxybenzothiazole is a heterocyclic amine featuring a thiazole core . It is a small and simple benzothiazole nucleus present in compounds involved in research aimed at evaluating new products that possess interesting biological activities . It is available in a crystalline powder form .


Synthesis Analysis

Benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-methoxybenzothiazole is C8H8N2OS . Its molecular weight is 180.23 g/mol . The IUPAC name is 6-methoxy-1,3-benzothiazol-2-amine .


Chemical Reactions Analysis

2-Amino-6-methoxybenzothiazole undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole .


Physical and Chemical Properties Analysis

2-Amino-6-methoxybenzothiazole is a beige to white or gray-lilac crystalline powder . It has a melting point range of 162°C to 169°C .

Safety and Hazards

2-Amino-6-methoxybenzothiazole is toxic if swallowed . It is suspected of causing genetic defects . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

6-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSYLUJRBOLQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C1C=CC(=C2)OC)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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